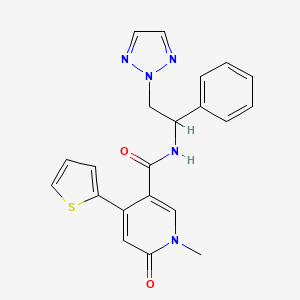

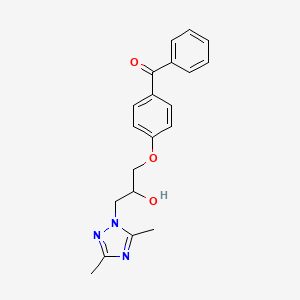

![molecular formula C16H16FN5O3 B2644178 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 2034598-77-9](/img/structure/B2644178.png)

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents . The antifungal drugs that have a triazole moiety, such as voriconazole and posaconazole, play a leading role in combating fungal infections .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a stable and difficult to cleave structure . This core acts as an isostere of amide, ester, and carboxylic acid .

Applications De Recherche Scientifique

Synthetic Methodologies and Biological Applications

Herbicidal Activity : Compounds similar in structure, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives, have been synthesized and found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003).

Tankyrase Inhibitors : Derivatives of triazolo[4,3-b]pyridazines, structurally related to the queried compound, have been identified as selective inhibitors of tankyrases (TNKSs), showcasing their potential as pharmacological tools in studying TNKS implications in physiopathological conditions (Liscio et al., 2014).

Anticancer Agents : Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, through the replacement of the acetamide group with alkylurea, have resulted in compounds with potent anticancer effects, reduced toxicity, and significant inhibitory activity against PI3Ks and mTOR (Wang et al., 2015).

Advanced Materials and Chemical Synthesis

- Intermediate for Biologically Active Compounds : The synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo[4,3-a] pyrazine, an intermediate in many biologically active compounds, highlights the importance of such structures in facilitating the development of therapeutic agents (Zhang et al., 2019).

Antimicrobial and Antitumor Activities

- Antimicrobial and Antitumor Properties : Research on enaminones as building blocks for the synthesis of substituted pyrazoles has shown that these compounds possess antitumor and antimicrobial activities, suggesting the potential utility of similar triazolo and pyrazine derivatives in therapeutic applications (Riyadh, 2011).

Orientations Futures

The future directions for “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide” could involve further hit-to-lead optimization studies. Replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

Propriétés

IUPAC Name |

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3/c1-2-24-16-15-21-20-13(22(15)8-7-18-16)9-19-14(23)10-25-12-5-3-11(17)4-6-12/h3-8H,2,9-10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBQFDKCUUKUFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

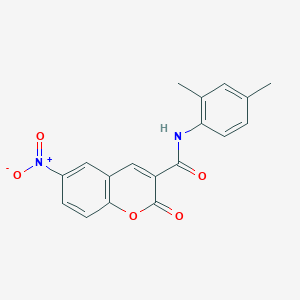

![N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2644096.png)

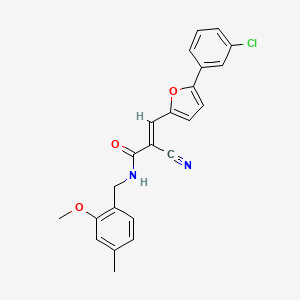

![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate](/img/structure/B2644101.png)

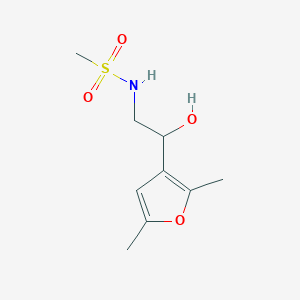

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2644105.png)

![4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2644106.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644107.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2644108.png)

![1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine](/img/structure/B2644111.png)

![2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2644115.png)

![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2644117.png)